molecular formula C12H12ClIN2O2 B173076 Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate CAS No. 116027-13-5

Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate

Cat. No.: B173076
CAS No.: 116027-13-5
M. Wt: 378.59 g/mol
InChI Key: NHLCWNWOFSPPTP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate typically involves multi-step organic reactions. A common route might include:

    Formation of the Quinazoline Core: Starting with a suitable aniline derivative, the quinazoline core can be constructed through cyclization reactions.

    Halogenation: Introduction of chlorine and iodine atoms can be achieved through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, hydrolysis would yield the carboxylic acid derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biological studies.

    Medicine: Potential use in drug development due to its quinazoline core, which is known for various pharmacological activities.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chloroquinazolin-3(4H)-yl)acetate
  • Ethyl 2-(6-iodoquinazolin-3(4H)-yl)acetate
  • Ethyl 2-(2-chloro-6-bromoquinazolin-3(4H)-yl)acetate

Uniqueness

Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-(2-chloro-6-iodo-4H-quinazolin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClIN2O2/c1-2-18-11(17)7-16-6-8-5-9(14)3-4-10(8)15-12(16)13/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLCWNWOFSPPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC2=C(C=CC(=C2)I)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557015
Record name Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116027-13-5
Record name Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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